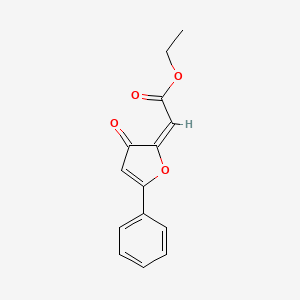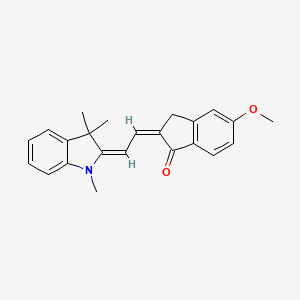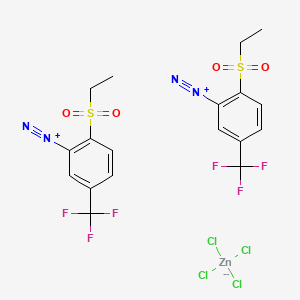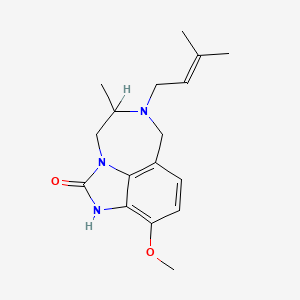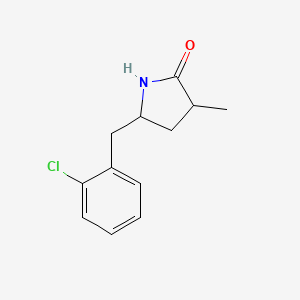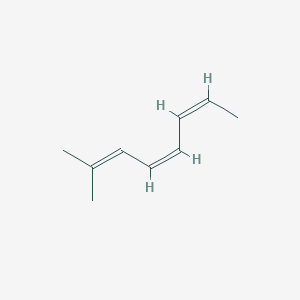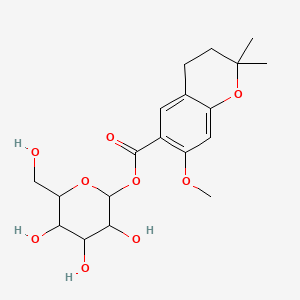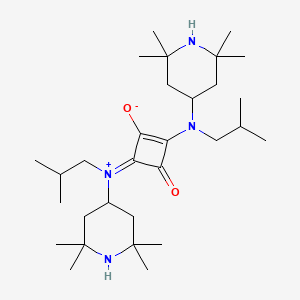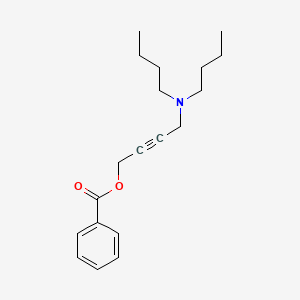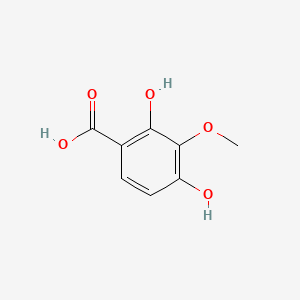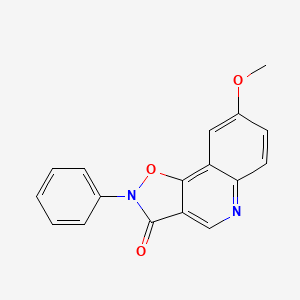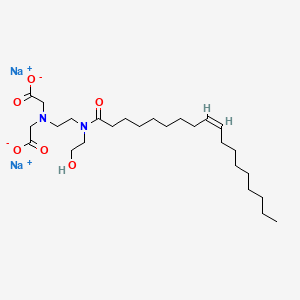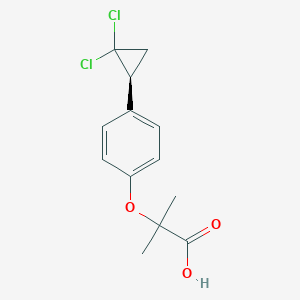
Ciprofibrate, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ciprofibrate, (S)- is a fibrate compound primarily used as a lipid-lowering agent. It belongs to the class of organic compounds known as phenoxyacetic acid derivatives. Ciprofibrate was developed to treat hyperlipidemia by reducing elevated levels of lipids in the blood. It was patented in 1972 and approved for medical use in 1985 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ciprofibrate involves several steps, starting from styrene as the initial material. The process includes cyclization, acylation, Baeyer-Villiger oxidation, alcoholysis, alkylation, and hydrolysis. The acylation step uses fatty acyl chloride, which increases steric hindrance and reduces the reaction activity of acyl chloride, leading to a higher yield and purity of the product . Urea peroxide is used as an oxidant in the Baeyer-Villiger oxidation, and acetic acid is used instead of acetic anhydride to create milder reaction conditions .
Industrial Production Methods
In industrial settings, ciprofibrate is synthesized using acetic acid-4-(2,2-dichlorocyclopropyl) phenyl ester as a raw material. The compound is obtained through alcoholysis, alkylation, and alkaline hydrolysis processes. This method is advantageous due to the inexpensive and easily accessible raw materials, mild reaction conditions, and the ability to recycle solvents, reducing environmental pollution .
Analyse Des Réactions Chimiques
Types of Reactions
Ciprofibrate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions
Oxidation: Urea peroxide is used as an oxidant in the Baeyer-Villiger oxidation step.
Reduction: Palladium on charcoal is used as a catalyst for the reduction of nitro groups to amines.
Substitution: Chloroform and acetone are used in the substitution reactions to introduce the cyclopropyl group.
Major Products Formed
The major product formed from these reactions is 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid, which is the active form of ciprofibrate .
Applications De Recherche Scientifique
Ciprofibrate has a wide range of scientific research applications, including:
Mécanisme D'action
Ciprofibrate exerts its effects by activating peroxisome proliferator-activated receptor alpha (PPARα). This activation leads to the increased expression of genes involved in lipid metabolism, resulting in the reduction of triglycerides and low-density lipoprotein (LDL) cholesterol levels while increasing high-density lipoprotein (HDL) cholesterol levels . The molecular targets include enzymes involved in fatty acid oxidation and lipoprotein metabolism .
Comparaison Avec Des Composés Similaires
Ciprofibrate is compared with other fibrates such as fenofibrate and gemfibrozil. While all fibrates share a similar mechanism of action by activating PPARα, ciprofibrate is unique in its chemical structure and potency. Studies have shown that ciprofibrate is more effective in increasing HDL cholesterol levels compared to fenofibrate . Other similar compounds include bezafibrate and clofibrate, which also belong to the phenoxyisobutyric acid derivatives .
Conclusion
Ciprofibrate, (S)- is a significant compound in the field of lipid-lowering agents. Its unique chemical structure, effective synthesis methods, and wide range of applications make it a valuable compound for scientific research and medical use. Its mechanism of action and comparison with similar compounds highlight its importance in treating hyperlipidemia and related metabolic disorders.
Propriétés
Numéro CAS |
135133-48-1 |
|---|---|
Formule moléculaire |
C13H14Cl2O3 |
Poids moléculaire |
289.15 g/mol |
Nom IUPAC |
2-[4-[(1S)-2,2-dichlorocyclopropyl]phenoxy]-2-methylpropanoic acid |
InChI |
InChI=1S/C13H14Cl2O3/c1-12(2,11(16)17)18-9-5-3-8(4-6-9)10-7-13(10,14)15/h3-6,10H,7H2,1-2H3,(H,16,17)/t10-/m0/s1 |
Clé InChI |
KPSRODZRAIWAKH-JTQLQIEISA-N |
SMILES isomérique |
CC(C)(C(=O)O)OC1=CC=C(C=C1)[C@@H]2CC2(Cl)Cl |
SMILES canonique |
CC(C)(C(=O)O)OC1=CC=C(C=C1)C2CC2(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


